N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
Description
Properties
CAS No. |
675132-98-6 |
|---|---|
Molecular Formula |
C20H20ClN3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20ClN3/c21-19-6-2-1-4-16(19)13-24-11-9-17(14-24)23-20-7-3-5-15-12-22-10-8-18(15)20/h1-8,10,12,17,23H,9,11,13-14H2 |
InChI Key |
VULJUBMONLMHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
One of the most effective and widely used methods for synthesizing this compound class is the Buchwald-Hartwig arylamination , which couples an amine with an aryl halide under palladium catalysis. This method is particularly suited for forming the C–N bond between the pyrrolidine nitrogen and the chlorobenzyl aryl group.
- Starting materials: Isoquinolin-5-amine derivatives and 2-chlorobenzyl halides.
- Catalyst system: Pd2(dba)3 (palladium tris(dibenzylideneacetone)) with bidentate phosphine ligands such as dppe.
- Base: Sodium tert-butoxide (NaOt-Bu) or similar strong bases.
- Solvent: Toluene or other aprotic solvents.
- Temperature: Typically around 100 °C.
- Outcome: High yields with good regio- and stereoselectivity.
This method allows for the selective N-arylation of the pyrrolidine nitrogen, preserving the isoquinoline amine functionality.
Stereoselective Synthesis of Pyrrolidine Ring
The stereochemistry of the pyrrolidine ring is critical for biological activity. Recent advances have demonstrated palladium-catalyzed carboamination reactions of protected γ-amino alkenes with aryl halides to access disubstituted pyrrolidines with high diastereoselectivity.
- Catalyst: Pd2(dba)3 with dppe ligand.
- Base: NaOt-Bu.
- Solvent: Toluene.
- Temperature: 100 °C.
- Diastereoselectivity: >20:1 for 2,5-cis and 2,3-trans disubstituted pyrrolidines.
- Regioselectivity: Approximately 10:1 favoring desired isomers.
The stereochemical outcome is rationalized by transition state models where substituents adopt pseudoaxial or pseudoequatorial positions to minimize steric strain.
Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | Pd2(dba)3, dppe, NaOt-Bu, toluene | 100 °C, 12–24 h | 70–90 | High regio- and stereoselectivity |
| 2 | Reductive Amination | Heterocyclic ketone, isoquinolin-5-amine, acid, reducing agent | Room temp to reflux | >80 | High conversion, chiral resolution possible |
| 3 | Diastereomeric Salt Formation | Acidic chiral resolving agent | Ambient to mild heating | Quantitative | Enables stereoisomer separation |
| 4 | Deprotection and Functionalization | Basic aqueous solution, further reagents | Mild conditions | High | Final product formation |
Research Findings and Notes
- The Buchwald-Hartwig amination is the preferred method for introducing the chlorobenzyl group onto the pyrrolidine nitrogen due to its efficiency and selectivity.
- Reductive amination routes provide a practical approach to assemble the pyrrolidine-isoquinoline framework with control over stereochemistry and yield.
- The stereoselective synthesis of pyrrolidine rings via palladium-catalyzed carboamination has been demonstrated to produce the desired stereoisomers with excellent diastereoselectivity, which is crucial for the biological activity of the compound.
- The use of chiral resolving agents in salt formation allows for the isolation of enantiomerically pure intermediates, enhancing the compound's pharmaceutical potential.
- Stability and solubility data indicate that the compound is stable under standard laboratory conditions and soluble in organic solvents, facilitating its handling during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine with structurally related compounds, focusing on synthesis, substituent effects, and functional applications.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Structural Variations and Electronic Effects The 2-chlorobenzyl group in the target compound contrasts with the 3-aminobenzyl substituent in its analog , altering electronic properties (electron-withdrawing vs. electron-donating) and steric accessibility. The pyrrolo-pyridine moiety in the PET tracer introduces fused heterocycles, improving selectivity for tau protein aggregates over amyloid-β.
Synthetic Methodologies Microwave-assisted Buchwald–Hartwig coupling is a common strategy for introducing amine groups to isoquinoline scaffolds, as seen in . The target compound likely employs similar methods. Radiolabeling (e.g., fluorine-18 in ) requires specialized conditions, contrasting with the non-radioactive synthesis of the target compound.
Functional Applications Kinase Inhibition: The nitropyridine-pyrazole analog demonstrates the importance of electron-deficient aromatic systems for kinase inhibition, a property less pronounced in the target compound due to its 2-chlorobenzyl group. Neurological Imaging: The pyrrolo-pyridine substituent in is critical for tau binding, whereas the target compound’s 2-chlorobenzyl group may prioritize different targets (e.g., serotonin or dopamine receptors).
Molecular Weight: The target compound (~380-400 g/mol) aligns with typical drug-like molecules, whereas the PET tracer incorporates a heavier fluorine-18 label.
Biological Activity
N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a synthetic compound with significant potential in medicinal chemistry, particularly for its neuropharmacological properties. This compound belongs to a class of piperidine derivatives known for diverse biological activities, including modulation of neurotransmitter systems, which may have implications for treating various neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is C21H22ClN3, indicating the presence of 21 carbon atoms, 22 hydrogen atoms, one chlorine atom, and three nitrogen atoms. Its structure combines a pyrrolidine moiety and an isoquinoline framework, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3 |
| Molecular Weight | 351.872 g/mol |
| LogP | 4.9756 |
| PSA | 28.16 Ų |
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit promising effects on neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating conditions such as anxiety and depression. For instance, studies have shown that piperidine derivatives can act as modulators of these neurotransmitter systems, potentially influencing mood and cognitive functions .
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been investigated:
- Isoquinoline Derivatives : A study found that certain isoquinoline derivatives exhibited significant cytotoxicity against P388 murine leukemia cells and other cancer cell lines, indicating a possible pathway for further exploration with this compound .
- Piperidine Compounds : Research into piperidine derivatives has shown their potential as neuroprotective agents, suggesting that this compound could also possess similar protective effects in neurological contexts.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Interaction with serotonin and dopamine receptors may lead to altered neurotransmission, contributing to its potential antidepressant effects.
- Cytotoxic Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Q & A
Q. What synthetic strategies are effective for preparing N-(1-(2-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling isoquinolin-5-amine derivatives with functionalized pyrrolidine intermediates. For example, analogous compounds have been synthesized via nucleophilic substitution or amide coupling under basic conditions (e.g., K₂CO₃ in refluxing acetone) . Optimization may include varying solvents (e.g., DMF vs. THF), catalysts (e.g., Pd-based catalysts for cross-coupling), or temperature regimes. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps.
Q. What analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic methods:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorobenzyl group integration, pyrrolidine ring conformation) .
- HRMS : Verify molecular weight and isotopic patterns.
- HPLC-PDA : Assess purity (>95% threshold for biological assays) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the pyrrolidine ring .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, particularly for the pyrrolidine moiety?
- Methodological Answer : Chiral resolution techniques, such as using enantiopure starting materials (e.g., (R)- or (S)-pyrrolidin-3-ol derivatives) or employing chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation), are critical . Dynamic kinetic resolution (DKR) during catalytic hydrogenation of intermediate imines may also enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How should researchers address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Repetition : Replicate assays in triplicate to rule out technical variability .
- Assay Validation : Cross-validate using orthogonal methods (e.g., cell viability vs. enzyme inhibition assays).
- Solubility Checks : Ensure the compound is fully dissolved in assay buffers (use DLS or nephelometry) .
- Metabolite Screening : Test for stability in biological matrices (e.g., liver microsome assays) to rule on/off-target effects .
Q. What computational methods can predict the binding affinity of this compound to target proteins (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., tyrosine kinase domains) .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics.
- QSAR Modeling : Corrogate substituent effects (e.g., chlorobenzyl vs. fluorobenzyl) on activity using datasets from analogous compounds .
Data Contradiction and Reproducibility
Q. How can researchers resolve conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active/inactive metabolites .
- Tumor Microenvironment Mimicry : Supplement in vitro assays with hypoxia or stromal co-culture conditions to better reflect in vivo settings .
Q. What experimental designs mitigate batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Strict QC Protocols : Standardize reaction parameters (e.g., inert atmosphere, precise stoichiometry) and characterize each batch via NMR/HPLC .
- Centralized Synthesis : Use a single facility/operator for multi-institutional studies.
- Stability Studies : Store batches under controlled conditions (e.g., -80°C, argon) and retest potency periodically .
Mechanistic and Functional Studies
Q. What strategies elucidate the mechanism of action (MoA) for this compound in neuropharmacological contexts?
- Methodological Answer :
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens to identify critical pathways .
- Kinase Profiling Panels : Test against a panel of 100+ kinases to identify off-target effects .
- Electrophysiology : Measure ion channel modulation in neuronal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
